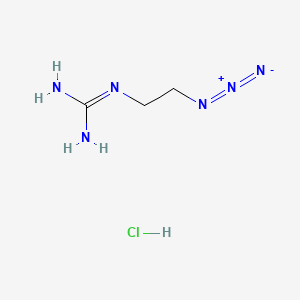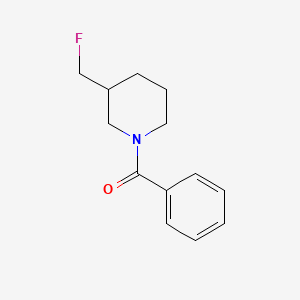
quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride, also known as N-acetyl-7-hydroxyquinoline-4-carboxylic acid, is an organic compound used in scientific research. It is a white powder that has a melting point of 198-200°C and a solubility of 22.4 g/L in water. It is a versatile compound that has a wide range of applications in the laboratory.
合成方法
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride can be synthesized in two steps. First, a solution of 7-hydroxyquinoline-4-carboxylic acid and acetic anhydride is refluxed for two hours, followed by the addition of aqueous sodium hydroxide. The resulting product is then purified by recrystallization. The second step involves the reaction of the purified 7-hydroxyquinoline-4-carboxylic acid with 2-aminoacetylbenzoic acid in the presence of anhydrous acetic acid. The reaction is heated to a temperature of 100°C for two hours, and the resulting product is purified by recrystallization.
科学研究应用
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride has a wide range of applications in scientific research. It is used as an enzyme inhibitor, fluorescent probe, and has been used in the development of drugs and other compounds. It has also been used in the study of the biochemical and physiological effects of certain compounds. It has been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the study of the inhibition of the enzyme tyrosine kinase, which is involved in signal transduction pathways. Additionally, it has been used in the study of the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory mediators.
作用机制
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme activity. It has also been used as a fluorescent probe, as it can bind to certain molecules and emit light when excited by ultraviolet light.
Biochemical and Physiological Effects
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride has been used in the study of the biochemical and physiological effects of certain compounds. It has been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the study of the inhibition of the enzyme tyrosine kinase, which is involved in signal transduction pathways. Additionally, it has been used in the study of the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory mediators.
实验室实验的优点和局限性
The use of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride in lab experiments has several advantages. It is a versatile compound that can be used in a variety of applications, such as enzyme inhibition and fluorescent probes. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it can be toxic if not handled properly.
未来方向
The use of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride in scientific research is likely to continue to expand in the future. It could be used in the development of new drugs and other compounds, as well as in the study of the biochemical and physiological effects of certain compounds. Additionally, it could be used in the study of signal transduction pathways and the inhibition of enzymes involved in the production of proinflammatory mediators. Furthermore, it could be used in the study of the inhibition of enzymes involved in the breakdown of neurotransmitters, such as acetylcholine. Finally, it could be used in the development of fluorescent probes for use in medical diagnostics.
属性
IUPAC Name |
quinolin-7-yl 4-(2-aminoacetyl)benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3.2ClH/c19-11-17(21)13-3-5-14(6-4-13)18(22)23-15-8-7-12-2-1-9-20-16(12)10-15;;/h1-10H,11,19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPOGWWWAARVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)CN)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)



![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)


![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)